ethyl 1-(2-methylphenyl)-6-oxo-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,6-dihydropyridazine-3-carboxylate
Description
This compound is a pyridazine derivative featuring a 2-methylphenyl substituent at position 1, a 3-(trifluoromethyl)phenyl piperazine moiety at position 4, and an ethyl ester group at position 2. Its molecular formula is C₂₆H₂₄F₃N₅O₃, with a calculated molecular weight of 535.5 g/mol (estimated via analogous structures in ).
Properties
IUPAC Name |
ethyl 1-(2-methylphenyl)-6-oxo-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F3N4O3/c1-3-35-24(34)23-21(16-22(33)32(29-23)20-10-5-4-7-17(20)2)31-13-11-30(12-14-31)19-9-6-8-18(15-19)25(26,27)28/h4-10,15-16H,3,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMODACJEDXTAKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-methylphenyl)-6-oxo-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the piperazine and trifluoromethyl groups. Common reagents used in these reactions include ethyl esters, piperazine derivatives, and trifluoromethylating agents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring may be employed to enhance the production process.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester
The ethyl ester group can undergo hydrolysis to yield the corresponding carboxylic acid under basic or acidic conditions. For example:
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Saponification : Treatment with aqueous NaOH would cleave the ester, forming a carboxylate salt .
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Enzymatic Hydrolysis : Lipase-catalyzed reactions could selectively target the ester group.
Oxidation of the Dihydropyridazine Ring
The 1,6-dihydropyridazine core may undergo oxidation to form a fully aromatic pyridazine. This is analogous to the oxidation of dihydroquinazoline intermediates to quinazoline derivatives .
Modification of the Piperazine Substituent
The piperazine group can participate in nucleophilic substitution or alkylation reactions. For instance:
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Alkylation : Reaction with alkyl halides or alkenes to introduce additional substituents .
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Amide Formation : Coupling with carboxylic acids using EDCI/HOBt .
Medicinal Chemistry
Dihydropyridazine derivatives are explored as enzyme inhibitors (e.g., DAAO) and antimicrobial agents . The trifluoromethylphenyl group on the piperazine may enhance lipophilicity, influencing bioavailability.
Physical Property Modulation
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Solubility : The ester group and piperazine substituent can be tailored to adjust aqueous solubility.
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Stability : The dihydropyridazine ring’s stability under acidic/basic conditions may require controlled reaction environments .
Challenges and Optimization Strategies
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Regioselectivity : Avoiding side reactions during alkylation or oxidation steps.
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Yield Improvement : Optimizing coupling conditions (e.g., EDCI/HOBt ratios) and purification methods .
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Scalability : Identifying efficient catalysts or solvent systems for large-scale synthesis.
Key Functional Groups
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Dihydropyridazine Core : Susceptible to redox reactions and electrophilic/nucleophilic attacks.
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Piperazine Moiety : Acts as a linker or scaffold for further functionalization.
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Trifluoromethyl Group : Enhances electron-withdrawing effects on the phenyl ring.
Reaction Pathways
A tentative reaction scheme is proposed:
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Ester Hydrolysis :
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Piperazine Alkylation :
Future Research Directions
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Biological Activity : Screening for enzyme inhibition or antimicrobial effects.
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SAR Studies : Examining the impact of substituents on reactivity and efficacy.
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Process Optimization : Developing cost-effective synthetic routes.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to ethyl 1-(2-methylphenyl)-6-oxo-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,6-dihydropyridazine-3-carboxylate may exhibit significant anticancer properties.
- Mechanism of Action : The dihydropyridazine core is often associated with kinase inhibition, which is crucial in regulating cell proliferation and survival. Inhibiting specific kinases can lead to antiproliferative effects in cancer cells .
Antimicrobial Activity
The structural features of this compound suggest potential antimicrobial properties.
- In Vitro Studies : Preliminary studies indicate that derivatives of dihydropyridazines can inhibit the growth of both Gram-positive and Gram-negative bacteria. This antimicrobial activity could be explored further for therapeutic applications against infections .
Modulation of G Protein-Coupled Receptors (GPCRs)
Compounds with similar structures have shown the ability to modulate GPCR activity, which is involved in various physiological processes such as neurotransmission and immune responses. This modulation could lead to therapeutic benefits in conditions like depression or anxiety .
Case Study 1: Kinase Inhibition
A study evaluated the inhibitory effects of related compounds on cyclin-dependent kinases (CDKs). The results demonstrated that certain derivatives exhibited significant inhibition, suggesting a pathway for developing anticancer agents targeting CDKs .
Case Study 2: Antimicrobial Efficacy
In another study, researchers tested a related compound against common bacterial strains. The results showed promising inhibition rates, indicating that modifications to the ethyl 1-(2-methylphenyl)-6-oxo framework could enhance its antimicrobial efficacy .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 1-(2-methylphenyl)-6-oxo-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, the piperazine moiety may interact with neurotransmitter receptors, while the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural Comparison of Pyridazine Derivatives
- Synthesis Insights :
- The target compound’s piperazine moiety likely requires coupling reactions (e.g., nucleophilic substitution) under reflux, similar to methods in .
- Yields for analogs with bulky groups (e.g., piperazine) are typically lower (40–50%, ) compared to simpler derivatives (up to 95%, ), highlighting synthetic challenges.
Physicochemical Properties
Table 2: Calculated and Experimental Properties
- The 2-methylphenyl group at position 1 may enhance steric hindrance, reducing metabolic degradation compared to 3-trifluoromethylphenyl analogs .
Biological Activity
Ethyl 1-(2-methylphenyl)-6-oxo-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that exhibits potential biological activity due to its unique structural features. This article explores its biological activity, possible mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H20F3N3O5
- Molecular Weight : 475.4172 g/mol
- IUPAC Name : this compound
The structure includes a dihydropyridazine core, which is often associated with various pharmacological activities, particularly as kinase inhibitors. The presence of the trifluoromethyl group and multiple aromatic rings suggests potential for diverse biological interactions.
Biological Activity Overview
Research indicates that compounds structurally similar to this compound may exhibit significant biological activities, including:
- Kinase Inhibition : The dihydropyridazine ring is a common feature in many kinase inhibitors, which are crucial for regulating various cellular processes. Inhibiting abnormal kinase activity can be beneficial in treating diseases such as cancer and inflammatory conditions.
- Antimicrobial Activity : The trifluoromethyl group may enhance antimicrobial properties. However, specific in vitro studies are required to confirm this potential.
The exact mechanisms of action for this compound are still under investigation. However, the following points highlight possible interactions with biological targets:
- Kinase Interaction : Given the structural similarity to known kinase inhibitors, it is hypothesized that this compound could bind to specific kinases, potentially leading to inhibition of their activity.
- Antimicrobial Mechanism : If confirmed, the antimicrobial activity could involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes within microbial cells.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. A comparison table is provided below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 1-(4-chlorophenyl)-4-(2-amino)-6-oxo-1,6-dihydropyridazine | Contains a chlorine substituent | Potentially different biological activity due to chlorine |
| Ethyl 1-(4-bromophenyl)-4-(2-amino)-6-oxo-1,6-dihydropyridazine | Bromine substituent instead of chlorine | May exhibit different reactivity profiles |
| Methyl 4-{[(5-chloro-2-methylphenyl)amino]carbonyl}-2-methylpyridine | Tetrahydropyridine base structure | Different nitrogen positioning affects reactivity |
This comparative analysis emphasizes the unique structural features of this compound that may influence its efficacy and safety profiles in biological systems.
Future Directions
Further research is essential to elucidate the specific biological mechanisms of action and therapeutic potential of this compound. This includes:
- In Vitro Studies : Conducting laboratory studies to assess the compound's activity against specific kinases and microbial strains.
- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to understand its therapeutic effects and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
